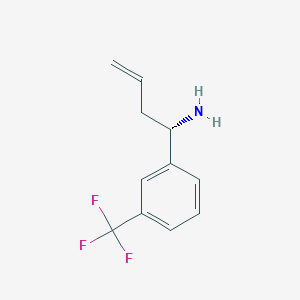
(2S)-2-azido-3-methylbutanoate;cyclohexylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azido group, which is known for its high reactivity, making it a valuable intermediate in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt typically involves the introduction of an azido group to an isovaleric acid derivative. One common method is the nucleophilic substitution reaction where a halogenated isovaleric acid derivative reacts with sodium azide under mild conditions. The resulting azido compound is then treated with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings.
化学反応の分析
Types of Reactions
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form iminophosphoranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Phosphines are commonly used in the Staudinger reaction.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Iminophosphoranes and other substituted products.
科学的研究の応用
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or participating in click chemistry reactions.
類似化合物との比較
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
2-Azidoacetic Acid: Similar structure but with different functional groups and reactivity.
Azidomethylbenzene: Used in similar applications but with a different core structure.
Uniqueness
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is unique due to its specific combination of an azido group with an isovaleric acid backbone and a cyclohexylammonium counterion. This combination provides distinct reactivity and solubility properties, making it suitable for specialized applications in synthesis and material science.
特性
分子式 |
C11H22N4O2 |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
(2S)-2-azido-3-methylbutanoate;cyclohexylazanium |
InChI |
InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1 |
InChIキー |
YMXXCNHHCIMTCV-VWMHFEHESA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
正規SMILES |
CC(C)C(C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
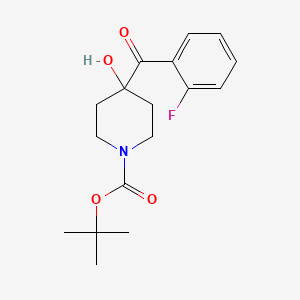
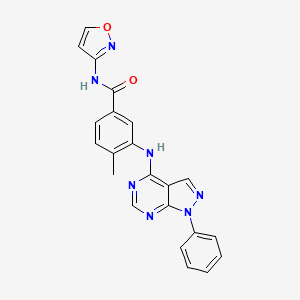
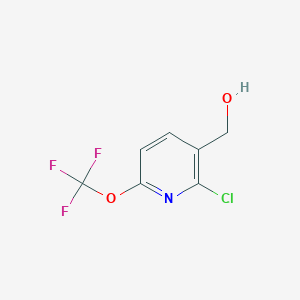

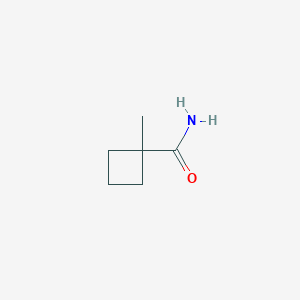

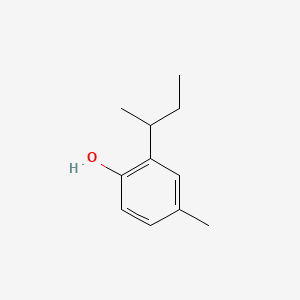

![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
